molecular formula C11H17Cl2NO2 B4565775 2-{2-[(2-chlorobenzyl)amino]ethoxy}ethanol hydrochloride

2-{2-[(2-chlorobenzyl)amino]ethoxy}ethanol hydrochloride

Cat. No.: B4565775
M. Wt: 266.16 g/mol
InChI Key: YPZIHJILPVRDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2-chlorobenzyl)amino]ethoxy}ethanol hydrochloride is a useful research compound. Its molecular formula is C11H17Cl2NO2 and its molecular weight is 266.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.0636342 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis of Schiff and Mannich bases of isatin derivatives, incorporating similar ethoxyethanol structures for the development of compounds with potential biological activities (Bekircan & Bektaş, 2008). Another study focused on synthesizing and characterizing new liquid crystalline monomers with symmetrical mesogens, showing the influence of ethoxyethanol derivatives on the thermal stability and phase transition temperatures of these monomers (Han & Kim, 1999).

Corrosion Inhibition

  • Diamine derivatives, closely related to the structure of 2-{2-[(2-chlorobenzyl)amino]ethoxy}ethanol hydrochloride, have been synthesized and shown to inhibit the corrosion of mild steel in hydrochloric solutions, highlighting the compound's potential application in corrosion protection (Herrag et al., 2010).

Analytical Chemistry Applications

  • Ethoxyethanol derivatives have been utilized in the characterization of protein amino acids, offering insights into the development of analytical techniques for protein analysis (Vatankhah & Moini, 1994). Similarly, the differentiation of receptors responsive to sympathomimetic activities has been explored through structural modifications of ethanolamine derivatives, underscoring the importance of such compounds in biochemical research (Lands, Ludueña, & Buzzo, 1967).

Pharmaceutical Chemistry

  • The synthesis of pyridine derivatives for antimicrobial applications has included the use of ethoxyethanol structures, indicating the role of such compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Material Science and Catalysis

  • Ethoxyethanol derivatives have also been implicated in surface-mediated reactions, such as the self-coupling of ethanol on gold, which is relevant to the fields of catalysis and material science (Liu et al., 2009).

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methylamino]ethoxy]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2.ClH/c12-11-4-2-1-3-10(11)9-13-5-7-15-8-6-14;/h1-4,13-14H,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZIHJILPVRDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCOCCO)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.